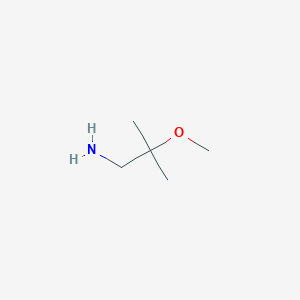

2-Methoxy-2-methylpropan-1-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-2-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-5(2,4-6)7-3/h4,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSTYQALWKOGXOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472701 | |

| Record name | 2-methoxy-2-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89282-70-2 | |

| Record name | 2-methoxy-2-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 89282-70-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Properties of 2-Methoxy-2-methylpropan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and properties of the functionalized primary amine, 2-Methoxy-2-methylpropan-1-amine. Due to the limited availability of direct synthesis protocols in published literature, this document outlines a plausible synthetic pathway based on established organic chemistry principles. Detailed, albeit theoretical, experimental protocols are provided to guide researchers in the preparation of this compound. Furthermore, a summary of its known chemical and physical properties is presented for easy reference.

Proposed Synthesis of this compound

A multi-step synthesis is proposed, commencing with the readily available starting materials, 2-nitropropane and formaldehyde. The pathway involves the formation of a nitro alcohol intermediate, followed by methylation of the hydroxyl group and subsequent reduction of the nitro group to the desired primary amine.

Step 1: Synthesis of 2-Nitro-2-methyl-1-propanol

The initial step involves the base-catalyzed condensation of 2-nitropropane with formaldehyde to yield 2-nitro-2-methyl-1-propanol. This reaction is a well-documented process in patent literature.[1][2][3]

Step 2: Methylation of 2-Nitro-2-methyl-1-propanol

The hydroxyl group of 2-nitro-2-methyl-1-propanol is then methylated to form 1-methoxy-2-methyl-2-nitropropane. A standard Williamson ether synthesis approach can be employed for this transformation.

Step 3: Reduction of 1-Methoxy-2-methyl-2-nitropropane

The final step is the reduction of the nitro group in 1-methoxy-2-methyl-2-nitropropane to the target primary amine, this compound. Catalytic hydrogenation is a common and effective method for the reduction of aliphatic nitro compounds.[4][5]

Data Presentation: Properties of this compound

The following table summarizes the known physical and chemical properties of the target compound.

| Property | Value | Source |

| Molecular Formula | C₅H₁₃NO | PubChem |

| Molecular Weight | 103.16 g/mol | PubChem |

| CAS Number | 89282-70-2 | PubChem |

| Appearance | White powder | LookChem[6] |

| Purity | >99% | LookChem[6] |

| Storage | Store in a cool and dry place, away from light. | LookChem[6] |

Experimental Protocols

The following are detailed, theoretical protocols for the proposed synthesis of this compound. These protocols are based on general procedures for similar transformations and may require optimization.

Protocol 1: Synthesis of 2-Nitro-2-methyl-1-propanol

Materials:

-

2-Nitropropane

-

Formaldehyde (as paraformaldehyde or formalin solution)

-

Basic catalyst (e.g., sodium hydroxide, potassium hydroxide, or triethylamine)

-

Acid for neutralization (e.g., stearic acid or hydrochloric acid)

-

Solvent (if necessary, e.g., water or alcohol)

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, and condenser, charge 2-nitropropane.

-

Slowly add formaldehyde (in a molar ratio of approximately 1:1 with 2-nitropropane) while maintaining the temperature between 40°C and 58°C.[2]

-

Add a catalytic amount of a basic catalyst (1 to 10 milliequivalents per mole of 2-nitropropane).[2]

-

Maintain the reaction mixture with agitation at a temperature between 40°C and 58°C, ensuring the pH of the reaction medium is between 7 and 11.[1][2]

-

After the reaction is complete (typically monitored by techniques like TLC or GC), neutralize the mixture with an acid to a pH of approximately 4-5.[1]

-

Cool the reaction mixture to induce crystallization of the product.

-

Isolate the crystalline 2-nitro-2-methyl-1-propanol by filtration and wash with a cold solvent.

-

The product can be further purified by recrystallization. A yield of over 90% can be expected.[1][3]

Protocol 2: Methylation of 2-Nitro-2-methyl-1-propanol

Materials:

-

2-Nitro-2-methyl-1-propanol

-

Sodium hydride (NaH) or other suitable base

-

Dimethyl sulfate or methyl iodide

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-nitro-2-methyl-1-propanol in the anhydrous solvent.

-

Cool the solution in an ice bath and slowly add sodium hydride (1.1 equivalents) in portions.

-

Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.

-

Cool the mixture again in an ice bath and add dimethyl sulfate or methyl iodide (1.1 equivalents) dropwise.

-

Let the reaction warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-methoxy-2-methyl-2-nitropropane.

Protocol 3: Reduction of 1-Methoxy-2-methyl-2-nitropropane

Materials:

-

1-Methoxy-2-methyl-2-nitropropane

-

Palladium on carbon (Pd/C, 5-10 mol%)

-

Hydrogen gas (H₂)

-

Solvent (e.g., methanol or ethanol)

Procedure:

-

In a pressure-resistant reaction vessel, dissolve 1-methoxy-2-methyl-2-nitropropane in the solvent.

-

Carefully add the Pd/C catalyst to the solution.

-

Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon).

-

Introduce hydrogen gas to the desired pressure (typically 1-5 atm).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC, GC, or by observing the cessation of hydrogen uptake.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by distillation or chromatography if necessary.

Characterization Workflow

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A general workflow for characterization is outlined below.

Analytical Techniques for Characterization:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the compound and confirm its molecular weight.[6][7][8]

-

High-Performance Liquid Chromatography (HPLC): For assessing purity, especially if the compound is less volatile.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure by identifying the types and connectivity of protons and carbons.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the N-H stretches of the primary amine and the C-O stretch of the ether.[10]

-

High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and elemental composition of the molecule, confirming its molecular formula.

Conclusion

This technical guide provides a viable, though theoretical, synthetic route to this compound, a compound with potential applications in chemical synthesis. The proposed pathway utilizes common and well-understood organic reactions. The provided protocols, along with the summary of properties and a characterization workflow, should serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis. Further experimental validation and optimization of the proposed synthetic steps are encouraged.

References

- 1. US4241226A - Preparation of 2-nitro-2-methyl-1-propanol - Google Patents [patents.google.com]

- 2. EP0004211A1 - Synthesis of nitro-2 methyl-2 propanol-1 - Google Patents [patents.google.com]

- 3. CN104262160A - Method for preparing 2-nitro-2-methyl-1-propanol - Google Patents [patents.google.com]

- 4. Preparation of amines: Reduction of nitro compounds [unacademy.com]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Specific detection of primary amines in the effluent of a gas-chromatographic column by on-line measurement of fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to 2-Methoxy-2-methylpropan-1-amine: Molecular Structure and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 2-Methoxy-2-methylpropan-1-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details the physicochemical properties, predicted spectroscopic data (1H NMR, 13C NMR, FT-IR, and Mass Spectrometry), a detailed experimental protocol for its synthesis via reductive amination, and subsequent purification methods. All quantitative data are summarized in structured tables for ease of reference, and key processes are visualized using logical diagrams.

Introduction

This compound is a primary amine with potential applications in organic synthesis and as a building block in the development of novel pharmaceutical compounds. Its structure, featuring a quaternary carbon adjacent to both a methoxy and an aminomethyl group, presents a unique steric and electronic environment that can be exploited in various chemical transformations. A thorough understanding of its synthesis and characterization is crucial for its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a propane backbone with a methoxy and a methyl group attached to the second carbon, and a primary amine group attached to the first carbon.

Caption: 2D representation of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 89282-70-2 | PubChem[1] |

| Molecular Formula | C₅H₁₃NO | PubChem[1] |

| Molecular Weight | 103.16 g/mol | PubChem[1] |

| Canonical SMILES | CC(C)(CN)OC | PubChem[1] |

| InChI Key | ZSTYQALWKOGXOV-UHFFFAOYSA-N | PubChem[1] |

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the reductive amination of 2-methoxy-2-methylpropanal. This two-step one-pot reaction involves the formation of an imine intermediate from the aldehyde and ammonia, followed by its reduction to the corresponding primary amine.

Caption: Synthetic and purification workflow for this compound.

Experimental Protocol: Reductive Amination

Table 2: Reagents and Materials for Synthesis

| Reagent/Material | Quantity | Purpose |

| 2-Methoxy-2-methylpropanal | 10.2 g (0.1 mol) | Starting material |

| Ammonia (7N solution in Methanol) | 50 mL | Amine source and solvent |

| Sodium borohydride (NaBH₄) | 4.5 g (0.12 mol) | Reducing agent |

| Methanol (anhydrous) | 100 mL | Solvent |

| Hydrochloric acid (1M) | As needed | For extraction |

| Sodium hydroxide (2M) | As needed | For extraction |

| Diethyl ether | 200 mL | Extraction solvent |

| Anhydrous sodium sulfate | As needed | Drying agent |

| Round-bottom flask (250 mL) | 1 | Reaction vessel |

| Magnetic stirrer and stir bar | 1 | For mixing |

| Ice bath | 1 | For temperature control |

| Separatory funnel (500 mL) | 1 | For extraction |

| Distillation apparatus | 1 | For purification |

Procedure:

-

Imine Formation:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.2 g (0.1 mol) of 2-methoxy-2-methylpropanal in 100 mL of anhydrous methanol.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add 50 mL of a 7N solution of ammonia in methanol to the cooled aldehyde solution while stirring.

-

Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

-

-

Reduction:

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Slowly and portion-wise, add 4.5 g (0.12 mol) of sodium borohydride to the stirring solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding 50 mL of water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Transfer the remaining aqueous solution to a 500 mL separatory funnel.

-

Acidify the solution to pH ~2 with 1M HCl. Wash the aqueous layer with 2 x 50 mL of diethyl ether to remove any unreacted aldehyde.

-

Basify the aqueous layer to pH ~12 with 2M NaOH.

-

Extract the product with 3 x 50 mL of diethyl ether.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude amine by fractional distillation under reduced pressure to yield pure this compound.

-

Spectroscopic Characterization (Predicted Data)

Due to the limited availability of published experimental spectra for this compound, the following data are predicted based on the analysis of its functional groups and comparison with similar known compounds.

1H NMR Spectroscopy

Table 3: Predicted 1H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.25 | s | 3H | -OCH₃ |

| ~ 2.60 | s | 2H | -CH₂-NH₂ |

| ~ 1.30 | s (broad) | 2H | -NH₂ |

| ~ 1.15 | s | 6H | -C(CH₃)₂ |

-

s = singlet

13C NMR Spectroscopy

Table 4: Predicted 13C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 75.0 | -C (CH₃)₂-O- |

| ~ 51.0 | -OC H₃ |

| ~ 49.0 | -C H₂-NH₂ |

| ~ 24.0 | -C(C H₃)₂ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 5: Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380 - 3250 | Medium, Broad | N-H stretch (primary amine, two bands) |

| 2970 - 2860 | Strong | C-H stretch (aliphatic) |

| 1650 - 1580 | Medium | N-H bend (scissoring) |

| 1470 - 1450 | Medium | C-H bend (CH₂ and CH₃) |

| 1150 - 1085 | Strong | C-O stretch (ether) |

| 1080 - 1020 | Medium | C-N stretch |

Mass Spectrometry (Electron Ionization)

The mass spectrum is predicted to show a molecular ion peak (M⁺) at m/z 103. Key fragmentation patterns would likely involve the loss of a methyl group, a methoxy group, or cleavage adjacent to the nitrogen atom (α-cleavage).

Table 6: Predicted Mass Spectrum Fragmentation

| m/z | Proposed Fragment |

| 103 | [C₅H₁₃NO]⁺ (Molecular Ion) |

| 88 | [M - CH₃]⁺ |

| 72 | [M - OCH₃]⁺ |

| 73 | [CH₂=NH₂]⁺ + C₄H₈O (from α-cleavage) |

| 58 | [C₃H₈N]⁺ (from α-cleavage) |

Conclusion

This technical guide provides a detailed theoretical framework for the synthesis and characterization of this compound. The provided experimental protocol for reductive amination offers a reliable method for its preparation. The predicted spectroscopic data serves as a valuable reference for researchers in confirming the identity and purity of the synthesized compound. This information is intended to facilitate the use of this compound in further research and development activities.

References

Spectroscopic Profile of 2-Methoxy-2-methylpropan-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 2-Methoxy-2-methylpropan-1-amine (CAS No. 89282-70-2). Due to the limited availability of public experimental spectra for this specific molecule, this document focuses on high-quality predicted data to aid in its identification and characterization. General experimental protocols for the spectroscopic techniques are also provided to guide researchers in acquiring experimental data.

Compound Information

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 89282-70-2 |

| Molecular Formula | C5H13NO |

| Molecular Weight | 103.16 g/mol [1] |

| Canonical SMILES | CC(C)(CN)OC[1] |

| InChI | InChI=1S/C5H13NO/c1-5(2,4-6)7-3/h4,6H2,1-3H3[1] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on computational models and should be used as a reference for the identification of the compound.

Predicted ¹H NMR Data

Solvent: D₂O (Predicted)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~3.20 | s | O-CH ₃ |

| ~2.70 | s | CH ₂-NH₂ |

| ~1.15 | s | C(CH ₃)₂ |

Note: The -NH₂ protons are typically broad and may not be clearly observed or could be exchanged in D₂O.

Predicted ¹³C NMR Data

Solvent: D₂O (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~75 | C (CH₃)₂ |

| ~52 | C H₂-NH₂ |

| ~49 | O-C H₃ |

| ~22 | C(C H₃)₂ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium, Sharp (doublet) | N-H stretch (primary amine)[2][3] |

| 2970-2930 | Strong | C-H stretch (alkane) |

| 1650-1580 | Medium | N-H bend (primary amine)[2] |

| 1250-1020 | Medium | C-N stretch (aliphatic amine)[2] |

| 1100-1000 | Strong | C-O stretch (ether) |

Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Abundance (%) | Assignment |

| 103 | Moderate | [M]⁺ (Molecular Ion) |

| 88 | High | [M - CH₃]⁺ |

| 72 | High | [M - OCH₃]⁺ |

| 58 | Base Peak | [CH₂=N(H)C(CH₃)₂]⁺ (alpha-cleavage) |

| 44 | Moderate | [CH₂=NH₂]⁺ |

Experimental Protocols

The following are general protocols for acquiring spectroscopic data for small amine compounds. Instrument parameters should be optimized for the specific sample and spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the amine in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

To confirm the presence of the -NH₂ protons, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, a drop of D₂O is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The -NH₂ peak should disappear or significantly decrease in intensity.[3][4]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans is typically required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is common.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

-

Solution: Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal IR absorption in the regions of interest. The solution is then placed in a liquid IR cell.

-

-

Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the salt plates or the solvent-filled cell first, which is then automatically subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[5]

-

Ionization: Electron Ionization (EI) is a common method for small, volatile molecules. Electrospray Ionization (ESI) can also be used, particularly for less volatile compounds or when soft ionization is desired.

-

Analysis:

-

Introduce the sample into the mass spectrometer. For EI, this is often done via a direct insertion probe or a gas chromatography (GC) inlet. For ESI, the sample is introduced via liquid chromatography (LC) or direct infusion.

-

Acquire the mass spectrum, ensuring a wide enough mass range to observe the molecular ion and expected fragments.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

- 1. This compound | C5H13NO | CID 11789141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

In-Depth Technical Guide: 2-Methoxy-2-methylpropan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hydrochloride salt of 2-Methoxy-2-methylpropan-1-amine, a compound of interest for researchers in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this particular salt, this document combines reported data for the parent amine with theoretically derived properties and generalized experimental protocols for the hydrochloride form. The guide covers physicochemical properties, proposed methodologies for synthesis and characterization, and a discussion of potential biological activities based on structurally related compounds.

Chemical and Physical Properties

While specific experimental data for this compound hydrochloride is scarce in publicly accessible literature, its properties can be predicted based on the known data of the parent amine and the general characteristics of amine hydrochlorides. The formation of a hydrochloride salt from a primary amine typically results in a crystalline solid with increased water solubility and a higher melting point compared to the free base.[1][2]

Table 1: Physicochemical Properties of this compound (Parent Compound) [3]

| Property | Value | Source |

| Molecular Formula | C₅H₁₃NO | PubChem |

| Molecular Weight | 103.16 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 89282-70-2 | PubChem |

| Computed XLogP3 | -0.2 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Table 2: Predicted Properties of this compound Hydrochloride

| Property | Predicted Value/State | Rationale |

| Molecular Formula | C₅H₁₄ClNO | Addition of HCl to the parent amine. |

| Molecular Weight | 139.62 g/mol | Sum of the molecular weights of the parent amine and HCl. |

| Physical State | White to off-white crystalline solid | Amine hydrochlorides are typically crystalline solids.[1] |

| Melting Point | > 150 °C (Decomposition may occur) | Significantly higher than the free base due to ionic character. |

| Solubility | Soluble in water, methanol, ethanol; sparingly soluble in aprotic organic solvents. | Salt formation increases polarity and aqueous solubility.[2] |

| pKa (of the ammonium ion) | 9 - 10 | Typical range for primary alkylammonium ions. |

Experimental Protocols

The following sections detail hypothetical, yet standard, experimental procedures for the synthesis and characterization of this compound hydrochloride.

Synthesis of this compound Hydrochloride

This protocol describes the conversion of the free amine to its hydrochloride salt.

Materials:

-

This compound

-

Anhydrous diethyl ether or dichloromethane

-

2 M HCl in diethyl ether or gaseous hydrogen chloride

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel or gas dispersion tube

-

Büchner funnel and filter paper

-

Vacuum flask

-

Drying oven or vacuum desiccator

Procedure:

-

Dissolve 1.0 g of this compound in 20 mL of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 1.1 equivalents of 2 M HCl in diethyl ether dropwise to the stirred solution. Alternatively, bubble anhydrous hydrogen chloride gas through the solution until precipitation ceases.

-

A white precipitate of the hydrochloride salt should form.

-

Continue stirring the mixture at 0 °C for an additional 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with two 10 mL portions of cold, anhydrous diethyl ether to remove any unreacted starting material.

-

Dry the product in a vacuum oven at 40-50 °C to a constant weight.

References

Commercial Availability and Technical Guide for 2-Methoxy-2-methylpropan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, suppliers, and key technical data for the chemical compound 2-Methoxy-2-methylpropan-1-amine and its common salt form, this compound hydrochloride. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Chemical Identity

| Common Name | This compound |

| Synonyms | (2-Methoxy-2-methylpropyl)amine, 2-Methoxyisobutylamine, 1-Amino-2-methoxy-2-methylpropane |

| CAS Number | 89282-70-2 |

| Molecular Formula | C₅H₁₃NO |

| Molecular Weight | 103.16 g/mol |

| Chemical Structure |  |

| Common Name | This compound hydrochloride |

| Synonyms | 2-Methoxy-2-methyl-1-propanamine HCl |

| CAS Number | 1020743-95-6 |

| Molecular Formula | C₅H₁₄ClNO |

| Molecular Weight | 139.62 g/mol |

| Chemical Structure |  |

Commercial Availability and Suppliers

This compound and its hydrochloride salt are readily available from a variety of chemical suppliers catering to the research and development sector. These compounds are typically offered in quantities ranging from milligrams to kilograms. Below is a summary of representative suppliers and their typical product specifications.

Table 1: Commercial Suppliers of this compound (CAS: 89282-70-2)

| Supplier | Product Number | Purity | Available Quantities |

| AK Scientific, Inc. | HTS037300 | >95% | Inquire |

| Manchester Organics | 89282-70-2 | Inquire | 5g, 10g, 25g |

| Pharmaffiliates | PA2702418 | High Purity | Inquire |

| LookChem | 89282-70-2 | 99% | 1kg, 25kg |

| Sunway Pharm Ltd | CB47404 | 97% | 1g, 5g, 10g |

Table 2: Commercial Suppliers of this compound hydrochloride (CAS: 1020743-95-6)

| Supplier | Product Number | Purity | Available Quantities |

| Sigma-Aldrich | ENA341294638 | 95% | 1g, 5g |

| Cenmed | C007B-367224 | 97% | 1g |

| ChemicalBook | CB7740400 | Inquire | Inquire |

| BLDpharm | BD121856 | >97% | 1g, 5g, 25g |

| Crysdot LLC | CD13028017 | 95+% (typically >97%) | Inquire |

Physicochemical and Safety Data

Sourced from supplier data and public chemical databases, the following tables summarize key physicochemical and safety information.

Table 3: Physicochemical Properties

| Property | This compound | This compound HCl |

| Appearance | Liquid (predicted) | White powder/solid |

| Boiling Point | Not available | Not available |

| Melting Point | Not available | 112-113 °C[1] |

| Storage Temperature | Room Temperature | Room Temperature |

Table 4: Safety and Hazard Information

| Hazard Statement | GHS Classification |

| H315: Causes skin irritation | Skin Irrit. 2 |

| H317: May cause an allergic skin reaction | Skin Sens. 1[2] |

| H319: Causes serious eye irritation | Eye Irrit. 2 |

| H335: May cause respiratory irritation | STOT SE 3 |

Note: This information is based on the hydrochloride salt and should be handled with appropriate personal protective equipment in a well-ventilated area.

Experimental Protocols

While specific experimental protocols for the direct application of this compound in complex syntheses are often proprietary or context-dependent, a general synthesis of the parent amine has been described.

Synthesis of this compound via LAH Reduction

This protocol is adapted from a documented synthesis and involves the reduction of a nitrile intermediate.[3]

Step 1: Synthesis of 2-methoxy-2-methylpropanenitrile

-

To a solution of freshly fused zinc chloride (1.47 g, 11 mmol) in an excess of anhydrous methanol, add 2-hydroxy-2-methylpropanenitrile (1 mL, 11 mmol).

-

Reflux the reaction mixture overnight in an oil bath.

-

After cooling to room temperature, pour the reaction mixture into ice water and extract with diethyl ether.

-

Wash the ether layer with brine (saturated NaCl solution) and dry over an appropriate drying agent.

-

Remove the ether by simple distillation.

-

Collect the pure product by distilling at 120 °C.

Step 2: Synthesis of this compound

-

In a three-necked flask fitted with a nitrogen inlet, dropping funnel, and reflux condenser, suspend lithium aluminum hydride (LAH) (0.8 g, 20 mmol) in dry diethyl ether (25 mL).

-

Maintain the mixture under a nitrogen atmosphere and cool in an ice bath.

-

Add a solution of 2-methoxy-2-methylpropanenitrile (1 g, 10 mmol), from Step 1, dissolved in dry ether (2 mL) dropwise to the well-stirred LAH suspension.

-

After the addition is complete, bring the reaction mixture to room temperature and then heat to reflux for 4 hours.

-

Cool the reaction mixture in an ice bath and quench by the sequential dropwise addition of water (0.8 mL), 15% aqueous NaOH (0.8 mL), and finally water (2.4 mL).

-

Filter the resulting granular precipitate and wash thoroughly with diethyl ether.

-

Combine the ether filtrates, dry over a suitable drying agent, and remove the solvent under reduced pressure to yield the final product.

Applications in Research and Development

This compound serves as a versatile building block in medicinal chemistry and drug discovery. Its structural features, including a primary amine for further functionalization and a methoxy group that can influence physicochemical properties such as solubility and metabolic stability, make it an attractive component in the design of novel bioactive molecules.

Patent literature indicates its use as a reagent in the synthesis of more complex heterocyclic compounds, some of which are investigated as potential therapeutic agents. For instance, it has been incorporated into pyrazolothiazole derivatives and other nitrogen-containing heteroaryl compounds.[4][5]

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key logical and experimental flows relevant to the procurement and use of this compound.

Caption: Procurement and Quality Control Workflow for a Research Chemical.

Caption: Synthetic Pathway via LAH Reduction of the Nitrile Intermediate.

Caption: Role as a Building Block in a Drug Discovery Cascade.

References

- 1. Buy 3-Ethoxy-2-methoxy-2-methylpropan-1-amine [smolecule.com]

- 2. This compound | C5H13NO | CID 11789141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hbni.ac.in [hbni.ac.in]

- 4. EP3190116A1 - Pyrazolothiazole compound and medicine - Google Patents [patents.google.com]

- 5. EP2580207B1 - Nitrogen containing heteroaryl compounds - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2-Methoxy-2-methylpropan-1-amine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-methoxy-2-methylpropan-1-amine and its derivatives, a class of compounds with potential applications in medicinal chemistry. This document details the physicochemical properties of the core scaffold, explores potential synthetic strategies for derivatization, and discusses the limited publicly available information regarding their biological activities. While specific therapeutic applications and detailed structure-activity relationships (SAR) for a broad range of this compound derivatives are not extensively documented in peer-reviewed literature, this guide consolidates the available information and provides a framework for future research and development in this area. The synthesis of related chiral amines and general principles of amine derivatization are presented to inform the design and synthesis of novel analogs.

Core Compound: this compound

This compound serves as the foundational scaffold for the derivatives and analogs discussed in this guide. A thorough understanding of its chemical and physical properties is essential for the design and synthesis of new chemical entities.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for predicting its behavior in biological systems and for designing synthetic modifications.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C₅H₁₃NO | PubChem |

| Molecular Weight | 103.16 g/mol | PubChem |

| CAS Number | 89282-70-2 | PubChem |

| SMILES | CC(C)(CN)OC | PubChem |

| LogP (calculated) | 0.2 | PubChem |

| Topological Polar Surface Area | 35.25 Ų | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 2 | PubChem |

Synthesis of Derivatives and Analogs

N-Substitution Strategies

The primary amine of this compound is a key handle for introducing a wide range of substituents to explore structure-activity relationships. Common N-substitution reactions include:

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) to yield N-alkyl or N-arylalkyl derivatives.

-

Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents like DCC or EDC) to form amide derivatives.

-

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamide analogs.

-

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

-

Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl or heteroaryl halides to generate N-aryl and N-heteroaryl derivatives.

Chiral Synthesis of Analogs

The synthesis of enantiomerically pure analogs is often crucial for understanding biological activity. A relevant example is the enzymatic synthesis of (S)-1-methoxy-2-aminopropane, a structural isomer of our core compound. This approach highlights a potential strategy for producing chiral derivatives.

Experimental Protocol: Enzymatic Synthesis of (S)-1-methoxy-2-aminopropane [1]

This protocol describes a transaminase-catalyzed synthesis, which could be adapted for the synthesis of chiral analogs of this compound by selecting appropriate starting materials and enzymes.

| Step | Procedure |

| 1. Reaction Setup | Prepare a reaction mixture containing the ketone precursor (e.g., methoxyacetone), an amine donor (e.g., 2-aminopropane), and a transaminase enzyme in a suitable buffer (e.g., phosphate buffer, pH 7.5). |

| 2. Incubation | Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation. |

| 3. Monitoring | Monitor the progress of the reaction by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the ketone to the chiral amine. |

| 4. Work-up | Once the reaction is complete, quench the reaction and remove the enzyme (e.g., by centrifugation or filtration). |

| 5. Purification | Isolate and purify the chiral amine product using standard techniques such as distillation or chromatography. |

Logical Workflow for Chiral Amine Synthesis

Caption: Biocatalytic synthesis of a chiral amine using a transaminase enzyme.

Biological Activity and Potential Applications

Currently, there is a scarcity of publicly available data on the specific biological activities of this compound derivatives. However, the structural motif is present in molecules that have been investigated for various therapeutic purposes. The exploration of derivatives could uncover novel biological functions.

Areas for Future Investigation

Based on the general properties of similar small molecule amines, potential areas for investigating the biological activity of this compound derivatives include:

-

Enzyme Inhibition: The amine functionality can interact with the active sites of various enzymes. Screening against panels of enzymes, such as kinases, proteases, or metabolic enzymes, could reveal potential inhibitory activity.

-

Receptor Modulation: Derivatives could be designed to target G-protein coupled receptors (GPCRs) or ion channels, where the amine group can form key ionic interactions.

-

Antimicrobial Activity: Many small amine-containing molecules exhibit antimicrobial properties.

-

Central Nervous System (CNS) Activity: The physicochemical properties of the core scaffold suggest that some derivatives may have the potential to cross the blood-brain barrier, making them candidates for CNS-related targets.

Hypothetical Drug Discovery Workflow

References

The Emerging Role of the 2-Methoxy-2-methylpropan-1-amine Moiety in Biologically Active Compounds: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The synthetically accessible and structurally unique 2-methoxy-2-methylpropan-1-amine scaffold is increasingly being incorporated into a diverse range of biologically active compounds. This technical guide consolidates the current, albeit nascent, understanding of the pharmacological significance of this moiety. While comprehensive biological activity data and detailed mechanistic studies for a wide array of derivatives are still emerging, patent literature highlights the significant interest in this structural unit for developing novel therapeutics across various disease areas, including cancer, inflammation, pain, and cardiovascular diseases.

Incorporation into Patented Biologically Active Scaffolds

The this compound moiety has been successfully integrated as a key building block in the synthesis of several classes of patented compounds with potential therapeutic applications. The following table summarizes representative examples found in the patent literature. It is important to note that detailed biological data such as IC50 or EC50 values are often not explicitly and consistently reported in these documents for each specific derivative.

| Patent Reference | Core Scaffold | Therapeutic Target/Indication |

| WO2019081299A1 | Amine substituted triazole | Renal and cardiovascular diseases |

| EP3190116A1 | Pyrazolothiazole | Janus kinase 1 (JAK1) inhibitors for rheumatoid arthritis, inflammatory bowel disease |

| US20130274243A1 | Benzimidazole and Imidazopyridine | Voltage-gated sodium channel Nav1.8 modulators for pain |

| US10233188B2 | Piperidine-1-sulfonamide | Cyclin-dependent kinase (CDK) 2/4/6 inhibitors for cancer |

| US11319319B1 | Dichloropyrido[3,4-d]pyridazine | NLRP3 inflammasome inhibitors |

| US10407409B2 | 6-(5-hydroxy-1H-pyrazol-1-yl)nicotinamide | Prolyl hydroxylase domain (PHD) inhibitors |

Synthesis and Methodologies

The primary utility of this compound in the cited literature is as a primary amine for nucleophilic substitution or reductive amination reactions to introduce the -(CH2)C(CH3)2OCH3 fragment into a larger scaffold.

General Synthetic Workflow

The synthesis of compounds incorporating the this compound moiety typically follows a convergent synthetic strategy. A core heterocyclic or aromatic system is first synthesized, often with a suitable leaving group (e.g., a halogen). In a subsequent step, this intermediate is reacted with this compound to yield the final product.

Caption: General synthetic workflow for incorporating the this compound moiety.

Representative Experimental Protocol: Synthesis of an Amine-Substituted Triazole Derivative

The following protocol is a generalized representation based on the information provided in patent WO2019081299A1 for the synthesis of an amine-substituted triazole derivative.

Materials:

-

Substituted triazole intermediate with a leaving group

-

This compound

-

High-boiling point solvent (e.g., DMF, NMP)

-

Microwave reactor

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

-

To a microwave-safe reaction vessel, add the substituted triazole intermediate (1 equivalent).

-

Add this compound (1.0 to 2.0 equivalents).

-

Add a suitable high-boiling point solvent to dissolve or suspend the reactants.

-

Seal the reaction vessel.

-

Heat the mixture using microwave irradiation at a temperature ranging from 150°C to 200°C for a duration of 1 to 5 hours.

-

Monitor the reaction progress using a suitable analytical technique such as LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purify the crude residue using preparative HPLC to isolate the desired product.

-

Characterize the final compound by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

Potential Signaling Pathway Involvement

Given the diverse targets of compounds containing the this compound moiety, the implicated signaling pathways are varied. For instance, in the context of JAK1 inhibition, the downstream STAT signaling pathway would be modulated.

Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of a pyrazolothiazole derivative.

Conclusion and Future Directions

The inclusion of the this compound moiety in various molecular scaffolds has proven to be a fruitful strategy in the discovery of novel, patentable, and biologically active compounds. The current body of evidence, primarily from patent literature, suggests its utility in generating compounds that modulate a range of important therapeutic targets. However, for a comprehensive understanding of the structure-activity relationships and the precise contribution of this fragment to the pharmacological profiles of these molecules, further detailed studies are warranted. Future research should focus on the systematic biological evaluation of a broader range of derivatives and the publication of these findings in peer-reviewed journals to move these promising chemical entities from patent claims to potential clinical candidates.

Methodological & Application

Application Notes: Use of 2-Methoxy-2-methylpropan-1-amine in Asymmetric Synthesis

Introduction

Asymmetric synthesis is a critical field in modern chemistry, particularly for the development of pharmaceuticals, where the stereochemistry of a molecule can dictate its biological activity. Chiral amines are a cornerstone of many asymmetric transformations, serving as catalysts, resolving agents, or chiral auxiliaries. This document aims to provide detailed application notes and protocols for the use of 2-Methoxy-2-methylpropan-1-amine in this context. However, a comprehensive review of scientific literature and chemical databases indicates that This compound is not a commonly documented or utilized reagent in asymmetric synthesis.

Our extensive search did not yield specific examples, established protocols, or quantitative data (e.g., enantiomeric excess, reaction yields) for the application of this compound as a chiral auxiliary, catalyst, or resolving agent in asymmetric reactions. The available information primarily pertains to its synthesis and basic chemical properties.

Therefore, this document will, in lieu of specific data for the requested compound, provide a generalized framework and hypothetical protocols for how a novel chiral amine, such as this compound, could be evaluated and utilized in asymmetric synthesis. This will serve as a guide for researchers interested in exploring the potential of new chiral building blocks.

Hypothetical Applications and Screening Workflow

The potential of a new chiral amine like this compound in asymmetric synthesis would typically be explored in several key areas:

-

As a Chiral Auxiliary: The amine could be covalently bonded to a prochiral substrate, directing the stereochemical outcome of a subsequent reaction. After the transformation, the auxiliary would be cleaved and recovered.

-

As a Chiral Ligand for Metal Catalysis: The amine could be used to form a chiral complex with a transition metal (e.g., Rhodium, Ruthenium, Palladium), which then catalyzes an asymmetric reaction such as hydrogenation, hydrosilylation, or cross-coupling.

-

As an Organocatalyst: The amine itself could act as a catalyst, for instance, in Michael additions, aldol reactions, or Mannich reactions, often through the formation of a chiral enamine or iminium ion intermediate.

-

As a Chiral Resolving Agent: The amine could be used to form diastereomeric salts with a racemic carboxylic acid, allowing for the separation of enantiomers through crystallization.

A typical workflow for evaluating the potential of a new chiral amine is outlined below.

Caption: Workflow for evaluating a novel chiral amine in asymmetric synthesis.

Generalized Experimental Protocols

Below are generalized, hypothetical protocols for screening a new chiral amine in two common asymmetric transformations.

Protocol 1: Hypothetical Screening as a Chiral Auxiliary in an Asymmetric Aldol Reaction

Objective: To evaluate the effectiveness of this compound as a chiral auxiliary in a lithium enolate-mediated aldol reaction.

Reaction Scheme:

-

Amide Formation: Prochiral carboxylic acid + this compound -> Chiral Amide

-

Enolate Formation: Chiral Amide + LDA -> Chiral Lithium Enolate

-

Aldol Addition: Chiral Lithium Enolate + Aldehyde -> Diastereomeric Aldol Adducts

-

Auxiliary Cleavage: Hydrolysis of Aldol Adduct -> Chiral β-Hydroxy Acid + Recovered Auxiliary

Materials:

-

This compound

-

Propanoic acid (or other prochiral carboxylic acid)

-

Coupling agent (e.g., DCC, EDC)

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) solution in THF

-

Benzaldehyde (or other electrophile)

-

Aqueous HCl

-

Standard workup and purification reagents (solvents, drying agents)

-

Chiral HPLC column for determining enantiomeric excess

Procedure:

-

Synthesis of the Chiral Amide:

-

Dissolve propanoic acid (1.0 eq) and a coupling agent (1.1 eq) in anhydrous dichloromethane (DCM).

-

Add this compound (1.0 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Perform an aqueous workup, dry the organic layer, and purify the resulting amide by column chromatography.

-

-

Asymmetric Aldol Addition:

-

Dissolve the purified chiral amide (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

-

Cool the solution to -78 °C.

-

Add LDA solution (1.1 eq) dropwise and stir for 1 hour to form the enolate.

-

Add benzaldehyde (1.2 eq) and continue stirring at -78 °C for 4 hours.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate, dry the organic layer, and concentrate under reduced pressure.

-

-

Auxiliary Cleavage and Analysis:

-

Hydrolyze the crude aldol adduct with 6 M HCl at reflux for 6 hours.

-

Isolate the resulting β-hydroxy acid.

-

Determine the yield and analyze the enantiomeric excess (ee) of the product by chiral HPLC.

-

Data to be Collected (Hypothetical Table):

| Entry | Aldehyde | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) of major diastereomer (%) |

| 1 | Benzaldehyde | -78 | Data | Data | Data |

| 2 | 4-Nitrobenzaldehyde | -78 | Data | Data | Data |

| 3 | Isobutyraldehyde | -78 | Data | Data | Data |

| 4 | Benzaldehyde | -40 | Data | Data | Data |

Protocol 2: Hypothetical Screening as an Organocatalyst in a Michael Addition

Objective: To assess the catalytic activity and stereoselectivity of this compound in the Michael addition of a ketone to a nitro-olefin.

Reaction Scheme:

Prochiral Ketone + Nitro-olefin --(Catalyst: this compound / Acid co-catalyst)--> Chiral Michael Adduct

Caption: Proposed catalytic cycle for an amine-catalyzed Michael addition.

Materials:

-

This compound (as catalyst)

-

An acid co-catalyst (e.g., Acetic Acid, Benzoic Acid)

-

Cyclohexanone (or other ketone)

-

β-Nitrostyrene (or other Michael acceptor)

-

Solvent (e.g., Toluene, Chloroform, DMSO)

-

Standard workup and purification reagents

-

Chiral HPLC column

Procedure:

-

Reaction Setup:

-

To a vial, add β-nitrostyrene (1.0 eq), the solvent, and the ketone (2.0 eq).

-

Add this compound (0.1 eq, 10 mol%) and the acid co-catalyst (0.1 eq).

-

Stir the reaction mixture at room temperature for 24-72 hours, monitoring by TLC.

-

-

Workup and Purification:

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

-

Analysis:

-

Determine the isolated yield of the Michael adduct.

-

Analyze the enantiomeric excess (ee) of the product by chiral HPLC.

-

Data to be Collected (Hypothetical Table):

| Entry | Solvent | Co-catalyst | Time (h) | Yield (%) | Enantiomeric Excess (ee) (%) |

| 1 | Toluene | Acetic Acid | 48 | Data | Data |

| 2 | Chloroform | Acetic Acid | 48 | Data | Data |

| 3 | DMSO | Acetic Acid | 48 | Data | Data |

| 4 | Toluene | Benzoic Acid | 48 | Data | Data |

Conclusion

While this compound is not a recognized reagent in the field of asymmetric synthesis based on current literature, the protocols and workflows outlined above provide a robust framework for evaluating its potential. Should a researcher wish to investigate this specific amine, these generalized methods for screening its efficacy as a chiral auxiliary or organocatalyst would be a logical starting point. The key to a successful investigation would be systematic screening and optimization, with careful analysis of both chemical yield and stereoselectivity. Any positive results would represent a novel contribution to the field.

Application Notes and Protocols for 2-Methoxy-2-methylpropan-1-amine in Organic Synthesis

Note on Application as a Chiral Auxiliary: Extensive database searches did not yield substantial evidence for the application of 2-Methoxy-2-methylpropan-1-amine as a chiral auxiliary in asymmetric organic reactions. While the molecule is chiral, its primary documented use in the scientific literature and patents is as a nucleophilic building block and reagent in the synthesis of complex molecules, particularly within medicinal chemistry. This document focuses on its established role as a synthetic intermediate.

Synthesis of this compound

This compound can be synthesized from acetone cyanohydrin through a two-step process involving O-methylation followed by reduction.[1]

Synthesis Pathway

Experimental Protocol: Synthesis of this compound (2b)[1]

Step 1: Synthesis of 2-Methoxy-2-methylpropanenitrile (Intermediate 2a)

-

This protocol starts from acetone cyanohydrin. O-methylation is performed using methanol (MeOH) and anhydrous zinc chloride (ZnCl₂). Detailed conditions for this specific step were not provided in the source material.

Step 2: Synthesis of this compound (2b) via Reduction

-

Apparatus Setup: A three-necked flask is equipped with a nitrogen inlet, a dropping funnel, and a reflux condenser. The system is maintained under a nitrogen atmosphere.

-

Reagent Preparation: Lithium aluminum hydride (LAH) (0.8 g, 20 mmol) is suspended in dry diethyl ether (25 mL) in the flask.

-

Reaction Initiation: The LAH suspension is cooled in an ice bath.

-

Addition of Intermediate: A solution of 2-Methoxy-2-methylpropanenitrile (2a) (1 g, 10 mmol) dissolved in dry diethyl ether (2 mL) is added dropwise to the well-stirred LAH suspension.

-

Reaction Completion & Work-up: The protocol from the source does not specify the reaction time, temperature after addition, or the work-up procedure. Standard quenching procedures for LAH reactions should be followed with extreme caution (e.g., sequential addition of water and aqueous NaOH).

-

Characterization: The intermediate (2a) and the final product (2b) are characterized by ¹H NMR spectroscopy.

Applications in Organic Synthesis

This compound serves as a key amine source for introducing the 2-methoxy-2-methylpropylamino moiety into various molecular scaffolds.

Summary of Applications

| Application Area | Reaction Type | Product Class | Reference |

| Kinase Inhibitor Scaffolds | Nucleophilic Aromatic Substitution | Pyrido[3,4-d]pyrimidines | [2] |

| JAK1 Inhibitors | Amine Displacement | Pyrazolothiazole Compounds | [3] |

| Undisclosed Therapeutic Agents | Amine Displacement | Amine-substituted Triazoles | [4] |

| CDK2/4/6 Inhibitors | Sulfonamide Formation | 4-amino-N-(2-methoxy-2-methylpropyl)piperidine-1-sulfonamide | [5] |

| NLRP3 Inhibitors | Nucleophilic Aromatic Substitution (Microwave) | Amine-substituted Pyrido[3,4-d]pyridazines | [6] |

Application Workflow Example: Synthesis of NLRP3 Inhibitors

Experimental Protocol: Synthesis of an Amine-Substituted Pyrido[3,4-d]pyridazine[6]

This protocol describes the reaction of this compound with a dichloro-heterocycle as part of the synthesis of NLRP3 inhibitors.

-

Apparatus Setup: A microwave-safe 8 mL sealed tube is used for the reaction.

-

Reagent Addition: The following reagents are added to the tube:

-

1,4-Dichloropyrido[3,4-d]pyridazine (200 mg, 1.00 mmol, 1.00 equiv)

-

This compound (103 mg, 1.00 mmol, 1.00 equiv)

-

Sodium Carbonate (Na₂CO₃) (318 mg, 3.00 mmol, 3.00 equiv)

-

N,N-Dimethylformamide (DMF) (3.00 mL)

-

-

Microwave Irradiation: The sealed tube containing the reaction mixture is subjected to microwave irradiation for 30 minutes at a temperature of 130°C.

-

Reaction Monitoring: The formation of the desired product is monitored by Liquid Chromatography-Mass Spectrometry (LCMS).

-

Work-up and Purification: The source material indicates the reaction was successful but does not provide specific details on the work-up or purification steps.

Physicochemical Data

This table summarizes key properties of the title compound.

| Property | Value | CAS Number |

| Molecular Formula | C₅H₁₃NO | 89282-70-2[7] |

| Molecular Weight | 103.16 g/mol | |

| Appearance | Liquid (Predicted) | |

| Hydrochloride Salt CAS | 1020743-95-6 | [8] |

References

- 1. hbni.ac.in [hbni.ac.in]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. EP3190116A1 - Pyrazolothiazole compound and medicine - Google Patents [patents.google.com]

- 4. WO2019081299A1 - Amine substituted triazole derivatives and uses thereof - Google Patents [patents.google.com]

- 5. US10233188B2 - CDK2/4/6 inhibitors - Google Patents [patents.google.com]

- 6. US11319319B1 - Compounds for inhibiting NLRP3 and uses thereof - Google Patents [patents.google.com]

- 7. This compound | 89282-70-2 | Benchchem [benchchem.com]

- 8. This compound hydrochloride | 1020743-95-6 [sigmaaldrich.com]

Application of "2-Methoxy-2-methylpropan-1-amine" in Synthesis: A Review of Current Findings

Researchers, scientists, and drug development professionals exploring the utility of "2-Methoxy-2-methylpropan-1-amine" in diastereoselective synthesis will find a notable scarcity of direct applications in the current scientific literature. While the compound is utilized as a building block in the synthesis of complex molecules, its specific role as a chiral auxiliary or catalyst to induce diastereoselectivity is not well-documented in publicly available resources.

Initial investigations into the applications of "this compound" reveal its primary use as a synthon in the preparation of various heterocyclic compounds, some of which have potential pharmaceutical applications. However, detailed experimental protocols and quantitative data regarding its efficacy in controlling stereochemistry during these syntheses are largely absent from the reviewed literature.

Use in Heterocyclic Compound Synthesis

Several patents disclose the use of "this compound" as a reactant in the synthesis of larger, more complex molecules. For instance, it has been employed in the preparation of amine-substituted triazole derivatives and pyrazolothiazole compounds.[1][2] In these contexts, the amine serves as a key structural component, but the synthetic descriptions do not focus on or provide data for diastereoselective outcomes. The synthesis of a sanazole derivative, a nitrotriazole compound, also incorporates "this compound".[3]

While the broader field of asymmetric synthesis is mentioned in relation to some of the final products, the specific contribution of "this compound" to achieving stereocontrol is not detailed.[4][5] The available information positions the compound as a versatile precursor rather than a tool for inducing stereoselectivity.

General Synthetic Workflow

The general workflow for the utilization of "this compound" in the synthesis of heterocyclic compounds can be broadly outlined. The following diagram illustrates a conceptual pathway where the amine is incorporated into a target molecule.

Caption: Conceptual workflow for the incorporation of "this compound" in heterocyclic synthesis.

Data Presentation

Due to the lack of specific diastereoselective reactions utilizing "this compound" in the reviewed literature, a summary table of quantitative data (e.g., diastereomeric ratios, yields) cannot be provided at this time.

Experimental Protocols

Detailed experimental protocols for diastereoselective syntheses using "this compound" as a key stereocontrolling agent are not available in the searched documents. The patent literature describes general synthetic procedures for the creation of larger molecules where this amine is one of the reagents, but these protocols do not focus on diastereoselectivity.[1][6]

Conclusion

References

- 1. WO2019081299A1 - Amine substituted triazole derivatives and uses thereof - Google Patents [patents.google.com]

- 2. EP3190116A1 - Pyrazolothiazole compound and medicine - Google Patents [patents.google.com]

- 3. hbni.ac.in [hbni.ac.in]

- 4. This compound | 89282-70-2 | Benchchem [benchchem.com]

- 5. US9216968B2 - Heterocyclic derivative and pharmaceutical drug - Google Patents [patents.google.com]

- 6. WO2007077111A1 - Composés et méthodes pour la synthèse de carbazole - Google Patents [patents.google.com]

Application Notes and Protocols: Chiral Resolution of Racemic Acids Using a Chiral Amine Resolving Agent

Disclaimer: Extensive literature searches did not yield specific examples or protocols for the use of "2-Methoxy-2-methylpropan-1-amine" as a resolving agent for racemic mixtures. The following application notes and protocols are generalized procedures for the resolution of racemic acids using a chiral amine, based on established principles of diastereomeric salt formation.[1][2][3][4][5][6][7][8] These can serve as a foundational guide for researchers interested in exploring the potential of novel chiral amines, such as this compound, in this application.

Introduction

Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture.[3][9] Enantiomers of a chiral molecule often exhibit different pharmacological and toxicological profiles. The use of a single, therapeutically active enantiomer can lead to improved efficacy and reduced side effects. One of the most common and scalable methods for chiral resolution is the formation of diastereomeric salts.[3][8][10][11]

This method involves reacting a racemic mixture (e.g., a carboxylic acid) with an enantiomerically pure resolving agent (e.g., a chiral amine). The resulting products are diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility.[2][7][11] This difference in solubility allows for their separation by fractional crystallization.[1][5] Subsequently, the desired enantiomer can be recovered from the separated diastereomeric salt.[1][4]

While specific data for this compound is unavailable, this document outlines the principles and a general protocol for its potential application as a resolving agent for racemic carboxylic acids.

Principle of Resolution by Diastereomeric Salt Formation

The fundamental principle of this resolution technique lies in the conversion of a pair of enantiomers into a pair of diastereomers. As illustrated below, a racemic mixture of a carboxylic acid, (R/S)-Acid, is reacted with a single enantiomer of a chiral amine, (R)-Amine, to form two diastereomeric salts: (R)-Acid-(R)-Amine and (S)-Acid-(R)-Amine.

These diastereomeric salts possess different crystal lattice energies and solubilities in a given solvent system. Through careful selection of a solvent and optimization of crystallization conditions, one diastereomer will preferentially crystallize, allowing for its separation from the more soluble diastereomer which remains in the mother liquor.

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Hypothetical Performance Data

The success of a resolution is evaluated by the yield and the enantiomeric excess (e.e.) of the desired enantiomer. The choice of solvent is a critical parameter that significantly influences the separation efficiency. The following tables present illustrative data for the resolution of a hypothetical racemic carboxylic acid using a chiral amine.

Table 1: Illustrative Screening of Solvents for Diastereomeric Salt Crystallization

| Entry | Solvent | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (d.e.) of Crystalline Salt (%) |

| 1 | Methanol | 45 | 85 |

| 2 | Ethanol | 42 | 92 |

| 3 | Isopropanol | 38 | 95 |

| 4 | Acetone | 35 | 88 |

| 5 | Ethyl Acetate | 40 | 90 |

Table 2: Illustrative Enantiomeric Excess of the Resolved Carboxylic Acid

| Entry | Solvent Used for Crystallization | Yield of Resolved Acid (%) | Enantiomeric Excess (e.e.) (%) |

| 1 | Methanol | 38 | 84 |

| 2 | Ethanol | 36 | 91 |

| 3 | Isopropanol | 33 | 94 |

| 4 | Acetone | 30 | 87 |

| 5 | Ethyl Acetate | 35 | 89 |

Detailed Experimental Protocols

The following are generalized protocols for the resolution of a racemic carboxylic acid. These should be adapted and optimized for specific substrates and resolving agents.

Protocol 1: Formation and Isolation of the Diastereomeric Salt

This protocol describes the formation of diastereomeric salts and the isolation of the less soluble salt through fractional crystallization.[1][4]

Caption: Workflow for diastereomeric salt formation and isolation.

Procedure:

-

Dissolution: In a flask, dissolve one equivalent of the racemic carboxylic acid in a minimal amount of a suitable solvent (e.g., ethanol) with gentle heating. In a separate flask, dissolve 0.5 to 1.0 equivalent of the chiral amine resolving agent in the same solvent, also with heating. Using a sub-stoichiometric amount of the resolving agent can sometimes improve the enantiomeric excess of the crystallized salt.[1]

-

Mixing: Slowly add the hot solution of the chiral amine to the stirred solution of the racemic acid.

-

Crystallization: Allow the mixture to cool slowly to room temperature to induce crystallization. The rate of cooling can significantly affect the purity of the crystals. Further cooling in an ice bath or refrigerator may be necessary to maximize the yield of the precipitate.

-

Isolation: Collect the precipitated crystals of the less soluble diastereomeric salt by vacuum filtration.

-

Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the crystals under vacuum to a constant weight.

-

(Optional) Recrystallization: The diastereomeric purity of the salt can often be enhanced by one or more recrystallizations from a suitable solvent.[1] The progress of the resolution can be monitored by measuring the optical rotation of the salt after each recrystallization until a constant value is achieved.

Protocol 2: Liberation of the Enantiomerically Enriched Carboxylic Acid

This protocol describes the recovery of the resolved carboxylic acid from the purified diastereomeric salt.[1]

Procedure:

-

Suspension: Suspend the purified diastereomeric salt in water or a suitable biphasic solvent system (e.g., water and diethyl ether).

-

Acidification: Add a strong acid (e.g., 2M HCl) to the suspension with vigorous stirring until the pH is acidic (typically pH 1-2). This will protonate the carboxylic acid and deprotonate the amine resolving agent, breaking the salt.

-

Extraction: Extract the liberated enantiomerically enriched carboxylic acid into an organic solvent (e.g., diethyl ether, ethyl acetate). Perform the extraction multiple times to ensure complete recovery.

-

Washing: Combine the organic extracts and wash with a small amount of brine.

-

Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Solvent Removal: Remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.

-

Analysis: Determine the enantiomeric excess of the resolved acid using a suitable analytical technique, such as chiral HPLC or by derivatization with a chiral auxiliary followed by NMR analysis.

Recovery of the Resolving Agent

To make the resolution process more economical, the chiral resolving agent can often be recovered from the aqueous layer after the acidification step.

Procedure:

-

Basification: Add a base (e.g., 50% NaOH solution) to the acidic aqueous layer from Protocol 2 to deprotonate the chiral amine.[1]

-

Extraction: Extract the liberated chiral amine into an appropriate organic solvent.

-

Drying and Concentration: Dry the organic extract and remove the solvent to recover the chiral amine, which can potentially be reused.

Conclusion

The successful resolution of a racemic mixture by diastereomeric salt formation is highly dependent on the specific combination of the substrate, resolving agent, and solvent system.[1] While no specific data exists for the use of this compound as a resolving agent, the generalized protocols provided here offer a solid starting point for investigating its potential. Empirical screening of various solvents and crystallization conditions is crucial for developing an efficient resolution process.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Chiral resolution - Wikipedia [en.wikipedia.org]

- 4. Racemic Mixtures and the Resolution of Enantiomers | MCC Organic Chemistry [courses.lumenlearning.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jackwestin.com [jackwestin.com]

- 8. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. pharmtech.com [pharmtech.com]

- 10. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 11. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Enzymatic Synthesis of Chiral Amines: A Case Study with (S)-1-Methoxy-2-aminopropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amines are critical building blocks in the synthesis of pharmaceuticals and agrochemicals, where stereochemistry often dictates biological activity.[1][2] Traditional chemical methods for producing enantiomerically pure amines can be challenging, often requiring harsh conditions and yielding mixtures of stereoisomers.[1][2] Biocatalysis, utilizing enzymes such as transaminases and amine dehydrogenases, presents a highly selective and sustainable alternative for the synthesis of chiral amines under mild reaction conditions.[1][2][3] This document provides a detailed protocol for the enzymatic synthesis of a chiral amine, specifically focusing on the production of (S)-1-methoxy-2-aminopropane ((S)-MOIPA), a key intermediate in the production of certain herbicides.[4] While the user requested a protocol using "2-Methoxy-2-methylpropan-1-amine" as a precursor, the available scientific literature does not describe such a synthesis. Instead, a closely related and well-documented process involves the enzymatic conversion of methoxyacetone to (S)-1-methoxy-2-aminopropane. This protocol has been compiled from multiple sources to provide a comprehensive guide for researchers.

Overview of the Enzymatic Synthesis

The enzymatic synthesis of (S)-1-methoxy-2-aminopropane can be achieved through two primary biocatalytic routes:

-

Transamination: This method employs a transaminase enzyme, which catalyzes the transfer of an amino group from an amine donor to a ketone acceptor. In this case, methoxyacetone acts as the amine acceptor, and an inexpensive, achiral amine like isopropylamine (2-aminopropane) serves as the amine donor.[5][6] The reaction is driven to completion by the conversion of the amine donor to a ketone byproduct (acetone).[5]

-

Reductive Amination: This approach utilizes an amine dehydrogenase (AmDH) to catalyze the direct amination of a ketone.[7][8] This reaction requires a nicotinamide cofactor (such as NAD(P)H) as a hydride source.[7] A cofactor regeneration system, often involving a second enzyme like formate dehydrogenase or glucose dehydrogenase, is typically employed to make the process economically viable.[7][8]

Quantitative Data Summary

The following tables summarize the quantitative data reported for the enzymatic synthesis of (S)-1-methoxy-2-aminopropane using different enzymatic systems.

Table 1: Transaminase-Catalyzed Synthesis of (S)-1-methoxy-2-aminopropane

| Enzyme Source | Substrate (Amine Acceptor) | Amine Donor | Product Concentration | Enantiomeric Excess (ee) | Reaction Time | Reference |

| Bacillus cells with (S)-transaminase | Methoxyacetone (1.0 M) | 2-Aminopropane (1.5 M) | 0.6 M | >99% | 8 hours | [5] |

Table 2: Amine Dehydrogenase-Catalyzed Synthesis of (S)-1-methoxy-2-aminopropane

| Enzyme | Substrate | Cofactor Regeneration System | Conversion | Enantiomeric Excess (ee) | Scale | Reference |

| MsmeAmDH | 1-Methoxypropan-2-one (150 mM) | Glucose Dehydrogenase (GDH) | >99% | 98.6% | 7.5 mmol | [8][9] |

| CfusAmDH | 1-Methoxypropan-2-one (10 mM) | Not specified | 63.9% | 97.4-98.1% | Analytical | [8] |

| MicroAmDH | 1-Methoxypropan-2-one (10 mM) | Not specified | 78.4% | 97.4-98.1% | Analytical | [8] |

Experimental Protocols

Protocol 1: Synthesis of (S)-1-methoxy-2-aminopropane using a Transaminase